N-[(FURAN-2-YL)METHYL]-2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXAMIDE
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Overview
Description
N-[(FURAN-2-YL)METHYL]-2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXAMIDE is a heterocyclic compound that incorporates both furan and thieno[3,4-b][1,4]dioxine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXAMIDE typically involves the following steps:
Formation of the Furan Moiety: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis or the Feist-Benary synthesis.
Formation of the Thieno[3,4-b][1,4]dioxine Moiety: This can be achieved through cyclization reactions involving appropriate precursors.
Coupling of the Furan and Thieno[3,4-b][1,4]dioxine Moieties: This step often involves the use of coupling reagents such as EDC or DCC to form the amide bond under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Furanones
Reduction: Dihydrofuran derivatives
Substitution: Various substituted furan derivatives
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of the epidermal growth factor receptor (EGFR), which is involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Known for its anticancer properties.
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Exhibits antimicrobial activity.
5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1: Used in the synthesis of various pharmaceuticals.
Uniqueness
N-[(FURAN-2-YL)METHYL]-2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXAMIDE is unique due to its combined furan and thieno[3,4-b][1,4]dioxine structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S/c14-12(13-6-8-2-1-3-15-8)11-10-9(7-18-11)16-4-5-17-10/h1-3,7H,4-6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGHQSJQIXXGHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(SC=C2O1)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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